2-((6-(3,5-dimethylphenoxy)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-(3,5-dimethylphenoxy)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known by its chemical name, TDPA, and has been found to exhibit promising biological activities that make it a potential candidate for drug development.
Scientific Research Applications
Antimicrobial Activity
Compounds derived from pyrimidinones and oxazinones, which share functional similarities with the compound , have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit promising antibacterial and antifungal activities, comparable to established antibiotics such as streptomycin and fusidic acid (Hossan et al., 2012).
Anticonvulsant Agents
S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, structurally related to the compound of interest, have been investigated for their potential as anticonvulsant agents. These studies involve the synthesis of new derivatives and evaluation of their efficacy in models of epilepsy, demonstrating moderate anticonvulsant activity and offering a basis for further development in this area (Severina et al., 2020).
Anti-inflammatory and Analgesic Agents
Research on benzodifuran derivatives, which are chemically related to the compound under discussion, has led to the discovery of new entities with significant anti-inflammatory and analgesic properties. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1/COX-2), indicating their potential as therapeutic agents for conditions involving inflammation and pain (Abu‐Hashem et al., 2020).
Antioxidant Activity
A series of 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamides, structurally akin to the compound , have been synthesized and evaluated for their antioxidant activity. Certain derivatives within this series have demonstrated good antioxidant properties, underscoring the potential of these compounds in oxidative stress-related applications (Dhakhda et al., 2021).
Anti-HIV Activity
Derivatives with structural similarities to the target compound have been synthesized and tested for their anti-HIV-1 activity. These studies have identified compounds with virus-inhibiting properties, highlighting the potential of such molecules in the development of new therapeutic agents for HIV-1 (Novikov et al., 2004).
properties
IUPAC Name |
2-[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-14-8-15(2)10-17(9-14)26-20-11-21(23-13-22-20)27-12-19(25)24-18-7-5-4-6-16(18)3/h4-11,13H,12H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWBGTGJYZRTTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=NC(=C2)OC3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(3,5-dimethylphenoxy)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.